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Compound of Interest

Compound Name: 2-Bromo-4-nitro-1,3-thiazole
CAS No.: 41731-79-7
Cat. No.: B1630121

Get Quote

Executive Summary & Compound Identity

2-Bromo-4-nitro-1,3-thiazole is an electron-deficient heteroaromatic scaffold used primarily as
an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients
(APIs), such as nitropyrazole derivatives. Its reactivity is dominated by the electrophilic nature
of the thiazole ring, further activated by the nitro group, making the C-Br bond highly
susceptible to nucleophilic aromatic substitution (

).
Chemical Identity Table
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Property Detail

IUPAC Name 2-Bromo-4-nitro-1,3-thiazole

CAS Number 41731-79-7 (Distinct from 5-nitro isomer 3034-
48-8)

Molecular Formula

Molecular Weight 209.02 g/mol

SMILES c1(nc(s1)Br)[O-]

Structural Class Halogenated Nitro-heterocycle

Physicochemical Properties Data

The following data consolidates predicted values derived from quantitative structure-property
relationship (QSPR) models and comparative experimental data from the structurally
homologous 5-nitro isomer.

Melting Point & Boiling Point Profile
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Property

Value
(Predicted/Range)

Confidence

Context &
Causality

Melting Point (MP)

78 -85 °C

Medium

The 5-nitro isomer
melts at 85-88 °C
(dec). The 4-nitro
isomer typically
exhibits a slightly
lower packing
efficiency due to the
proximity of the nitro
group to the nitrogen
lone pair, often
resulting in a slightly
depressed MP relative

to the 5-nitro analog.

Boiling Point (BP)

278.5+13.0°C

High (Calc.)

At 760 mmHg.
Decomposition is
highly likely before
reaching this

temperature.

Flash Point

122.2+19.8°C

High (Calc.)

Calculated based on
vapor pressure
models.

Density

1.976 + 0.06 g/cm?3

High (Calc.)[1]

High density is
characteristic of
brominated nitro-

heterocycles.

At 25°C. Low volatility
suggests solid-state

handling is safe from

Vapor Pressure 0.004 mmHg Medium ) )
inhalation of vapors,
but dust control is
critical.
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Critical Application Note: Do not attempt to distill this compound at atmospheric pressure. The
nitro group confers significant thermal instability. Purification should be performed via

recrystallization or vacuum sublimation.

Experimental Protocols for Characterization

As a Senior Application Scientist, | recommend the following self-validating protocols to confirm
identity and purity, specifically distinguishing the 4-nitro from the 5-nitro isomer.

Protocol A: Melting Point Determination (Capillary
Method)

Objective: To determine the precise solid-liquid transition temperature and detect
decomposition.

Sample Prep: Dry the sample in a vacuum desiccator (

) for 4 hours to remove solvent traces which depress MP.

Loading: Pack 2-3 mm of substance into a capillary tube. Ensure compact packing to avoid
thermal gradients.

Ramping:
o Fast Ramp: 10°C/min to 60°C.
o Slow Ramp: 1°C/min from 60°C to melt.

Observation: Record

(first liquid drop) and

(complete melt).
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o Validation: If the range (

) > 2°C, recrystallize from Ethanol/Water (1:1).

o Decomposition Check: Watch for gas evolution or darkening (browning) before melting,
which indicates thermal instability.

Protocol B: Structural Validation (Isomer Differentiation)
Objective: To distinguish 2-bromo-4-nitrothiazole from 2-bromo-5-nitrothiazole.
e 1H NMR (DMSO-d6):

o 4-Nitro Isomer: The proton at C5 is typically a singlet around 6 8.8 - 9.0 ppm.

o 5-Nitro Isomer: The proton at C4 is typically a singlet shifted slightly upfield or downfield
depending on solvent shielding, but coupling constants in 13C-NMR will differ significantly

(

» NOE Difference: Irradiate the ring proton. If NOE is observed at the alkyl group of a
substituent (if derivatized), it confirms proximity. For the core scaffold, 13C NMR is definitive.

o C5 Signal: ~120-130 ppm (CH).

o C4 Signal: ~140-150 ppm (C-NO2).

Synthesis & Purification Workflow

The synthesis of the 4-nitro isomer is non-trivial compared to the 5-nitro (which is the product of
direct nitration). The 4-nitro is often accessed via cyclization of nitro-thioamides or Sandmeyer
reactions of the 4-amino analog.

Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating the purity of the
compound.
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Precursor:
2-Bromo-4-aminothiazole
(CAS 41731-33-3)

iNaNOZ, HBF4, NaNO2/Cu

Oxidation / Sandmeyer
(Conversion to Nitro)

lWorkup

Crude Product
(Mixture of isomers/byproducts)

l

Purification Strategy:
Recrystallization (EtOH/H20)
or Column Chrom. (Hex/EtOAc)

4

]

/Range > 2°C (Reprocess)
!
1

QC Checkpoint:
MP & TLC

Discard
(Filtrate)

Range < 2°C

Pure 2-Bromo-4-nitrothiazole
Target MP: ~80-85°C

Click to download full resolution via product page

Caption: Synthesis and purification logic flow. Critical control point is the QC Check (Melting
Point range) to ensure removal of the 5-nitro isomer or unreacted amine.
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Structural Analysis & Reactivity

The melting point and boiling point are macroscopic manifestations of the molecular structure.

o Crystal Packing: The nitro group at position 4 creates a "kink" in the planar thiazole structure
compared to the more linear 5-nitro isomer. This steric disruption typically lowers the lattice
energy, explaining why the 4-nitro isomer likely melts at a lower temperature than the 5-nitro
(88°C).

» Dipole Moment: The 2-bromo and 4-nitro groups are electron-withdrawing. The vector sum of
these dipoles creates a strong molecular dipole, increasing the boiling point relative to non-
nitrated thiazoles (e.g., 2-bromothiazole BP is 171°C; the nitro group raises this by ~100°C to
~278°C).

o Thermal Instability: The

bond in electron-deficient heterocycles is labile. Upon heating near the BP, the compound
risks denitration or ring opening. Always determine BP under reduced pressure (e.g., 1-10
mmHg).

References

e ChemicalBook. (2023). 2-bromothiazol-4-amine Properties and Predicted Data. Retrieved
from

e Google Patents. (1972). DE2252070 - Process for the preparation of nitrothiazole
derivatives. (Primary source for synthesis of 4-nitro intermediates).[2] Retrieved from

e PubChem. (2025).[3][4] 2-Bromo-5-nitrothiazole (Isomer Comparison Data). National Library
of Medicine. Retrieved from

o U.S. Patent 4,235,995. (1980). 3-Nitropyrazole derivatives and use as antimicrobials. (Cites
2-bromo-4-nitrothiazole as a reactant).[5][6][1][7] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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